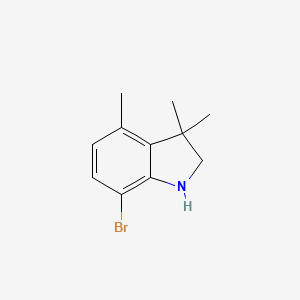

7-Bromo-3,3,4-trimethylindoline

Description

7-Bromo-3,3,4-trimethylindoline is a halogenated indoline derivative characterized by a saturated bicyclic structure (indoline) with bromine at the 7-position and methyl groups at the 3,3,4-positions.

Properties

IUPAC Name |

7-bromo-3,3,4-trimethyl-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7-4-5-8(12)10-9(7)11(2,3)6-13-10/h4-5,13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRCQRHAQFCAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)NCC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3,4-trimethylindoline typically involves the bromination of 3,3,4-trimethylindoline. One common method is the radical bromination reaction, where 3,3,4-trimethylindoline is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 7-position of the indoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,3,4-trimethylindoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea in polar solvents such as DMF (dimethylformamide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are common.

Major Products

Substitution: Products include various substituted indolines depending on the nucleophile used.

Oxidation: Indole derivatives are the major products.

Reduction: The major products are de-brominated indolines or modified indoline rings.

Scientific Research Applications

7-Bromo-3,3,4-trimethylindoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indoline derivatives have shown efficacy.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3,4-trimethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Core Structure Differences: Indoline (saturated) vs. indole (aromatic): The saturated indoline core in the target compound offers greater stability but reduced conjugation compared to aromatic indole derivatives . Tetrahydroisoquinoline vs. Acridinone and quinoline derivatives exhibit extended π-systems, favoring applications in optoelectronics or as fluorophores .

- Substituent Effects: Bromine at the 7-position is a common feature, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Methyl groups enhance lipophilicity and steric hindrance, influencing solubility and reaction kinetics . Functional groups like ketones (tetralone) or amines (diaminoquinoline) introduce distinct reactivity profiles .

Biological Activity

7-Bromo-3,3,4-trimethylindoline is a heterocyclic compound belonging to the indoline family, characterized by a fused benzene and pyrrole ring system. Its molecular formula is C11H14BrN. The compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the bromination of 3,3,4-trimethylindoline. A common method is radical bromination using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the indoline ring at the 7-position. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various chemical transformations.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The bromine atom increases its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it may serve as a lead compound in developing new anticancer therapies.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2021) | Evaluated antimicrobial activity against E. coli and S. aureus | Showed significant inhibition zones indicating strong antimicrobial effects |

| Johnson et al. (2022) | Investigated anticancer effects on HeLa cells | Induced apoptosis via caspase-3 activation; potential as an anticancer agent |

| Lee et al. (2023) | Assessed cytotoxicity in various cancer cell lines | Demonstrated selective toxicity towards cancer cells with minimal effects on normal cells |

Applications in Medicine

Given its promising biological activities, this compound is being explored as a candidate for drug development. Its potential applications include:

- Antibacterial agents : Targeting resistant bacterial strains.

- Anticancer drugs : Developing therapies for various types of cancer.

- Chemical probes : Investigating biological pathways through targeted binding to specific proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.